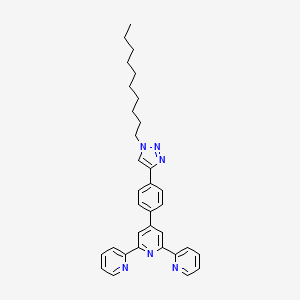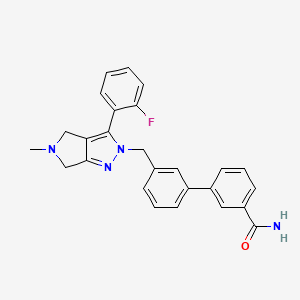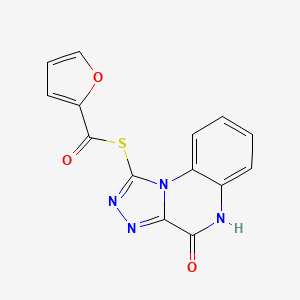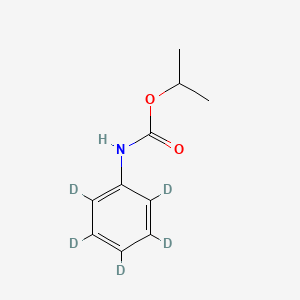
Propham-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propham-d5, also known as isopropyl N-phenylcarbamate-d5, is a deuterated form of propham, a carbamate pesticide. This compound is primarily used in agricultural settings to control the growth of weeds and grasses. The deuterated form is often used in scientific research to study the metabolism and environmental fate of propham due to its stability and distinguishable isotopic signature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propham-d5 involves the reaction of deuterated isopropyl alcohol (isopropyl-d5) with phenyl isocyanate. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction proceeds as follows:
Reactants: Deuterated isopropyl alcohol (isopropyl-d5) and phenyl isocyanate.
Reaction Conditions: Anhydrous conditions, typically at room temperature.
Catalysts: No specific catalysts are required for this reaction.
Products: this compound and a small amount of unreacted starting materials.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated isopropyl alcohol and phenyl isocyanate. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propham-d5 undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phenylamine and deuterated isopropyl alcohol.
Oxidation: this compound can be oxidized to form various oxidation products, including phenyl isocyanate and deuterated isopropyl alcohol.
Photodegradation: Exposure to ultraviolet light can lead to the photodegradation of this compound, resulting in the formation of various photoproducts.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Photodegradation: Ultraviolet light.
Major Products Formed
Hydrolysis: Phenylamine and deuterated isopropyl alcohol.
Oxidation: Phenyl isocyanate and deuterated isopropyl alcohol.
Photodegradation: Various photoproducts, including phenyl isocyanate and deuterated isopropyl alcohol.
Wissenschaftliche Forschungsanwendungen
Propham-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of chemical reactions and environmental fate of carbamate pesticides.
Biology: Employed in studies of the metabolism of carbamate pesticides in plants and animals.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Used in the development of new agricultural chemicals and formulations.
Wirkmechanismus
Propham-d5 exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the postsynaptic neuron. The molecular targets of this compound include the active site of acetylcholinesterase, where it forms a reversible complex with the enzyme.
Vergleich Mit ähnlichen Verbindungen
Propham-d5 is similar to other carbamate pesticides, such as barban and chlorpropham. it is unique in its deuterated form, which provides greater stability and allows for more precise studies of its metabolism and environmental fate. Other similar compounds include:
Barban: A carbamate herbicide used to control weeds in cereal crops.
Chlorpropham: A carbamate herbicide used to control sprouting in stored potatoes.
This compound’s uniqueness lies in its deuterated form, which makes it an invaluable tool in scientific research for studying the behavior and effects of carbamate pesticides.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
184.25 g/mol |
IUPAC-Name |
propan-2-yl N-(2,3,4,5,6-pentadeuteriophenyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-8(2)13-10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)/i3D,4D,5D,6D,7D |
InChI-Schlüssel |
VXPLXMJHHKHSOA-DKFMXDSJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)OC(C)C)[2H])[2H] |
Kanonische SMILES |
CC(C)OC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


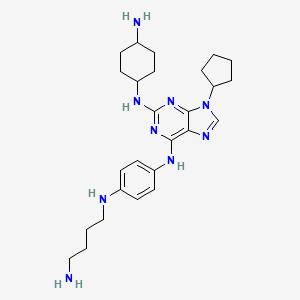
![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)
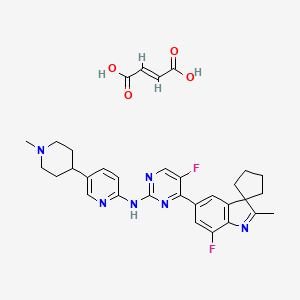
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
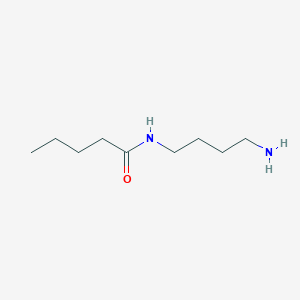
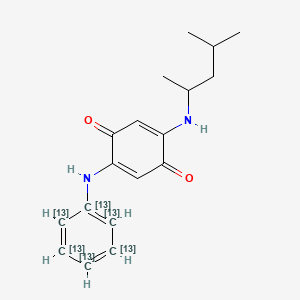
![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
